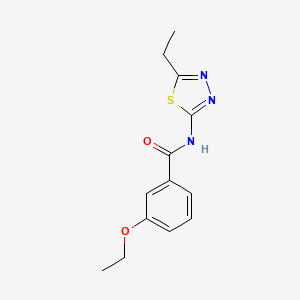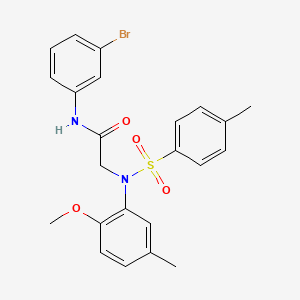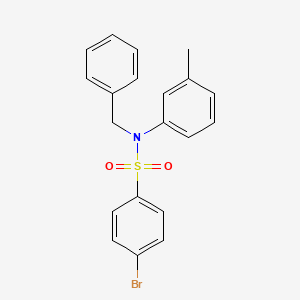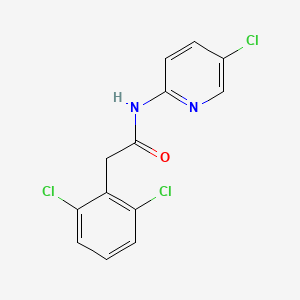![molecular formula C17H14BrN3O2S B6034351 2-[(3-bromobenzyl)thio]-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B6034351.png)
2-[(3-bromobenzyl)thio]-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromobenzyl)thio]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a complex organic compound that features a unique combination of functional groups, including a bromobenzyl thioether and an indole-derived hydrazide. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzyl)thio]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide typically involves multiple steps:
Formation of the Bromobenzyl Thioether: This step involves the reaction of 3-bromobenzyl chloride with a suitable thiol, such as thiourea, under basic conditions to form the bromobenzyl thioether.
Synthesis of the Indole Derivative: The indole nucleus is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Condensation Reaction: The final step involves the condensation of the bromobenzyl thioether with the indole-derived hydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzyl)thio]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(3-bromobenzyl)thio]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)thio]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, potentially inhibiting their activity or modulating their function. The bromobenzyl thioether group may also contribute to its biological activity by facilitating interactions with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Thioether Compounds: Compounds like thioanisole and benzylthioethers have similar thioether functional groups and undergo similar chemical reactions.
Uniqueness
2-[(3-bromobenzyl)thio]-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is unique due to its combination of a bromobenzyl thioether and an indole-derived hydrazide, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-12-5-3-4-11(8-12)9-24-10-15(22)20-21-16-13-6-1-2-7-14(13)19-17(16)23/h1-8,19,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSSKIZTFDHQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)

![2-{[1-ethyl-4-hydroxy-5-(1-methylbutyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6034292.png)
![1-Benzyl-2-(2-methoxyethylsulfonyl)-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole](/img/structure/B6034293.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6034327.png)
![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-propylphenyl)ethyl]glycinamide](/img/structure/B6034329.png)
![3-[1-(cyclohexylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6034336.png)
![2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6034343.png)

![3,4-dihydro-2H-chromen-3-yl[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B6034354.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6034355.png)
![7-[(2-Fluorophenyl)methyl]-2-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034365.png)
